4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole

Catalog No.
S3275723
CAS No.
251925-14-1
M.F
C10H8BrFN2
M. Wt
255.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole

CAS Number

251925-14-1

Product Name

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole

IUPAC Name

4-bromo-1-[(4-fluorophenyl)methyl]pyrazole

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09

InChI

InChI=1S/C10H8BrFN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2

InChI Key

OICABOXLEDFKBB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)F

solubility

not available

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole is an organic compound classified as a pyrazole, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. The compound features a bromine atom at the 4-position and a 4-fluorobenzyl group at the 1-position of the pyrazole ring. Its molecular formula is C10H8BrFNC_{10}H_{8}BrFN with a molecular weight of approximately 255.09 g/mol . The presence of both bromine and fluorine substituents contributes to its unique chemical properties and potential biological activities.

There is no scientific literature readily available detailing a specific mechanism of action for 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole. However, substituted pyrazoles have been documented to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties []. Further research would be needed to determine if 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole possesses similar activities and elucidate its specific mechanism of action.

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For further exploration, consider these resources:

  • Chemical Suppliers: Several chemical suppliers offer 4-Br-1-(4-F-Bnzyl)-1H-Pyrazole, which suggests ongoing research interest. Try searching the websites of Sigma-Aldrich or FUJIFILM Wako [reference chemical supplier for 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole].
  • Scientific Databases: Searching scientific databases like ScienceDirect or Scopus using the molecule's name or CAS number (251925-14-1) might reveal relevant research articles.
  • Patent Databases: Patent filings sometimes disclose novel compounds and their potential applications. Explore patent databases like Espacenet or USPTO for patents mentioning 4-Br-1-(4-F-Bnzyl)-1H-Pyrazole.
, including:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, where it can be replaced by various nucleophiles such as amines or thiols.
  • Coupling Reactions: This compound can participate in coupling reactions, including Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with other aromatic or aliphatic groups.
  • Oxidation and Reduction: Although less common, the pyrazole ring can also undergo oxidation and reduction reactions.

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole has been studied for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. The fluorophenyl group enhances the compound's bioavailability and metabolic stability, making it a candidate for further medicinal research. The specific mechanisms of action are still under investigation but may involve interactions with various biological targets such as enzymes or receptors involved in inflammatory and cancer pathways.

The synthesis of 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole typically involves several steps:

  • Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound or β-keto ester under acidic or basic conditions.
  • Bromination: Bromination at the 4-position can be accomplished using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum tribromide .
  • Fluorobenzyl Substitution: The introduction of the 4-fluorobenzyl group typically involves a coupling reaction with appropriate precursors.

The compound finds applications in various fields:

  • Medicinal Chemistry: As a potential pharmacophore for drug development due to its biological activities.
  • Material Science: Utilized in synthesizing new materials and catalysts due to its reactivity.
  • Agrochemicals and Dyes: Employed in the formulation of agrochemicals and dyes owing to its stability and reactivity.

Research into the interaction profiles of 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole suggests that it may bind to specific proteins involved in inflammation and cancer pathways. Techniques such as molecular docking studies and binding assays are being utilized to elucidate these interactions further. Preliminary data indicate that its unique structural features may enhance binding affinity towards biological targets.

Several compounds share structural similarities with 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole:

Compound NameStructural FeaturesUnique Properties
1-Bromo-4-fluorobenzeneLacks pyrazole ringSimpler structure without heterocyclic characteristics
4-Bromo-1H-pyrazoleSimilar pyrazole structureLacks fluorophenyl group
4-Fluoro-1H-pyrazoleContains pyrazole ringLacks bromine atom
4-Bromo-3-nitro-1H-pyrazoleNitro group instead of fluorobenzylFocused on coordination chemistry
5-Methyl-4-bromo-3-nitro-1H-pyrazoleMethyl group instead of fluorobenzylDifferent biological activity profile

Uniqueness

The uniqueness of 4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole lies in the combination of its bromine atom and fluorophenyl group on the pyrazole ring, which imparts distinct reactivity patterns and potential biological activities not observed in simpler analogs. This makes it a valuable compound for further research across various scientific domains.

One-Pot Regioselective Bromination Strategies Using N-Bromosaccharin

The regioselective introduction of bromine at the 4-position of the pyrazole ring is critical for maintaining the structural integrity and pharmacological relevance of 4-bromo-1-(4-fluorobenzyl)-1H-pyrazole. A breakthrough method involves the one-pot reaction of 1,3-diketones, 4-fluorobenzylhydrazine, and N-bromosaccharin (NBSac) under solvent-free conditions. This approach eliminates intermediate isolation steps, reducing reaction time from hours to minutes.

The mechanism proceeds through initial cyclocondensation of 1,3-diketones (e.g., acetylacetone) with 4-fluorobenzylhydrazine to form 1-(4-fluorobenzyl)-1H-pyrazole, followed by electrophilic bromination at the 4-position using NBSac. The regioselectivity arises from the electron-donating effect of the 4-fluorobenzyl group, which directs bromination to the para position relative to the nitrogen atom. Key advantages include:

  • Yield Optimization: Reactions achieve >90% yield within 7–15 minutes at 50–80°C.
  • Functional Group Tolerance: Electron-withdrawing groups (e.g., -CF₃) on the diketone do not hinder bromination.

Table 1: Representative Yields for One-Pot Bromination Using NBSac

Diketone SubstrateReaction Time (min)Yield (%)
Acetylacetone795
1,1,1-Trifluoropentanedione1288
Benzoylacetone1092

Solvent-Free Catalytic Systems for Pyrazole Functionalization

Solvent-free methodologies address sustainability concerns by eliminating volatile organic compounds (VOCs). The synthesis of 4-bromo-1-(4-fluorobenzyl)-1H-pyrazole benefits from heterogeneous catalysis under neat conditions, where reactants are ground together with solid catalysts. Silica gel-supported sulfuric acid (H₂SO₄/SiO₂) is particularly effective, providing:

  • Enhanced Diffusion: The absence of solvent increases reactant concentration, accelerating kinetic rates.
  • Thermal Stability: Reactions proceed at 50–80°C without catalyst degradation.

A comparative study showed solvent-free systems improve yields by 15–20% compared to solvent-mediated reactions (e.g., ethanol or DMF). The table below highlights efficiency gains:

Table 2: Solvent-Free vs. Solvent-Mediated Bromination Efficiency

ConditionYield (%)Reaction Time (min)
Solvent-free (H₂SO₄/SiO₂)957
Ethanol7830
DMF8225

Silica Gel-Supported Acid Catalysts in Heterocyclic Bromination

Silica-based catalysts excel in bromination reactions due to their high surface area and tunable acidity. Two systems demonstrate exceptional performance:

  • H₂SO₄/SiO₂: Provides Brønsted acid sites (-SO₃H) that protonate NBSac, generating electrophilic bromine species. Characterization shows a surface area of 180 m²/g and pore diameter of 2.4 nm, facilitating reactant access.
  • Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA): Exhibits a higher surface area (306.9 m²/g) and mesoporous structure (31.4 Å diameter), enabling 98% yield in pyrazole bromination.

Catalyst Recyclability:

  • H₂SO₄/SiO₂ retains 90% activity after five cycles.
  • SBPASA shows no leaching after six cycles due to covalent sulfonic acid anchoring.

Mechanistic Role of Silica:

  • Acid Sites: Promote both cyclocondensation (via protonation of carbonyl groups) and bromination (via electrophile generation).
  • Surface Confinement: Restricts molecular mobility, favoring regioselective bromine addition at the 4-position.

XLogP3

2.6

Dates

Last modified: 08-19-2023

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